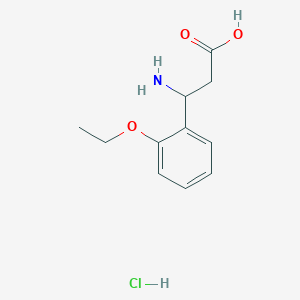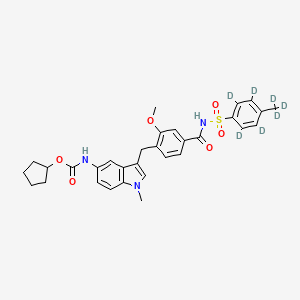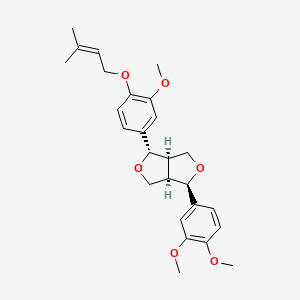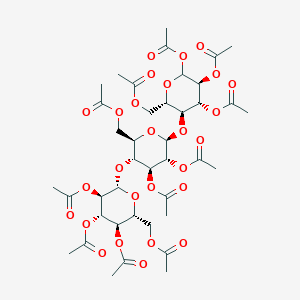
Deacetyldemethylpseudolaric acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetyldemethylpseudolaric acid B is a diterpene acid derived from the root bark of the plant Pseudolarix amabilis. This compound is a metabolite of the glucoside of pseudolaric acid C2 (PC2) and is known for its significant biological activities . It has a molecular formula of C20H24O7 and a molecular weight of 376.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyldemethylpseudolaric acid B involves several steps, starting from the extraction of pseudolaric acid C2 from the root bark of Pseudolarix amabilis. The compound undergoes a series of chemical reactions, including hydrolysis and esterification, to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and purification processes from natural sources. The root bark of Pseudolarix amabilis is harvested, and the desired compound is isolated through a combination of solvent extraction, chromatography, and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Deacetyldemethylpseudolaric acid B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Deacetyldemethylpseudolaric acid B has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Deacetyldemethylpseudolaric acid B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. The compound’s structure allows it to bind to specific receptors and proteins, modulating their activity and resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pseudolaric acid C2: The parent compound from which Deacetyldemethylpseudolaric acid B is derived.
Pseudolaric acid A: Another diterpene acid with similar biological activities.
Pseudolaric acid B: A related compound with distinct structural features.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities compared to its related compounds. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .
Properties
Molecular Formula |
C20H24O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1R,7S,9R)-9-(4-carboxypenta-1,3-dienyl)-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/t14?,18-,19-,20+/m1/s1 |
InChI Key |
QPFFEVMIQIJTGZ-NWSAIFGKSA-N |
Isomeric SMILES |
CC(=CC=C[C@@]1(C2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
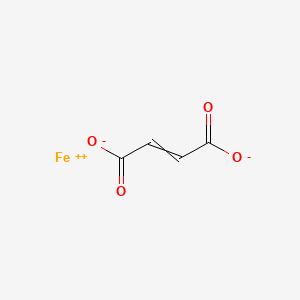
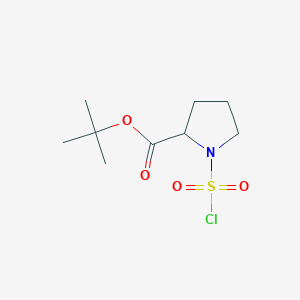
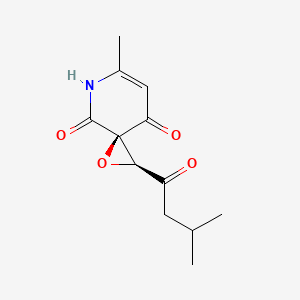
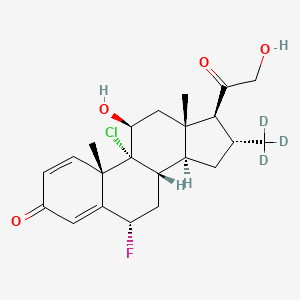
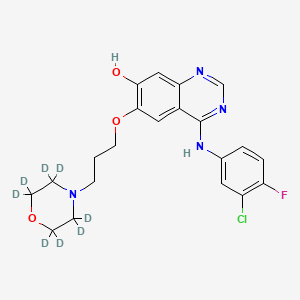
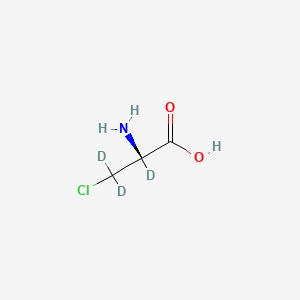
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

